molecular formula C16H16O3 B14703694 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- CAS No. 25017-89-4

1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-

Cat. No.: B14703694
CAS No.: 25017-89-4
M. Wt: 256.30 g/mol
InChI Key: RQEKWXGYMFYNHH-UHFFFAOYSA-N
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Description

1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- is an organic compound known for its unique chemical structure and properties. This compound features a propanone backbone with hydroxy and methoxy phenyl groups attached, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyacetophenone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, forming halogenated or alkylated derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s effects on biological systems are mediated through its interaction with cellular receptors and enzymes, leading to various biochemical responses.

Comparison with Similar Compounds

1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- can be compared with similar compounds such as:

    4-Hydroxyacetophenone: Shares a similar phenolic structure but lacks the methoxy group.

    4-Methoxybenzaldehyde: Contains a methoxy group but differs in the aldehyde functional group.

    Vanillin: A well-known compound with both hydroxy and methoxy groups, but with an aldehyde group instead of a ketone.

The uniqueness of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

25017-89-4

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C16H16O3/c1-11(12-3-7-14(17)8-4-12)16(18)13-5-9-15(19-2)10-6-13/h3-11,17H,1-2H3

InChI Key

RQEKWXGYMFYNHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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